N-Benzyl Metaxalone-d7
CAS No.:
Cat. No.: VC0199179
Molecular Formula: C₁₉H₁₄D₇NO₃
Molecular Weight: 318.42
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₁₄D₇NO₃ |
---|---|
Molecular Weight | 318.42 |
Introduction
Chemical Structure and Properties
N-Benzyl Metaxalone-d7 is characterized by its unique molecular structure that incorporates seven deuterium atoms in specific positions. The compound features a 5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one core with a deuterated benzyl group attached to the nitrogen atom of the oxazolidinone ring . Five deuterium atoms are positioned on the phenyl ring of the benzyl group, while two deuterium atoms replace the hydrogens on the methylene carbon connecting the phenyl ring to the nitrogen atom .
Basic Chemical Properties
The fundamental chemical properties of N-Benzyl Metaxalone-d7 are summarized in Table 1, providing essential information for researchers and analytical chemists working with this compound.
Table 1: Chemical Properties of N-Benzyl Metaxalone-d7
Property | Value |
---|---|
Molecular Formula | C19H14D7NO3 |
Molecular Weight | 318.42 g/mol |
IUPAC Name | 5-((3,5-dimethylphenoxy)methyl)-3-((phenyl-d5)methyl-d2)oxazolidin-2-one |
Unlabelled CAS Number | 2385457-74-7 |
Deuteration Pattern | 5 deuterium atoms on phenyl ring, 2 on methylene group |
Physical State | Neat (pure compound) |
Shipping Temperature | Room Temperature |
Country of Origin | Canada |
This deuterated compound maintains the same chemical structure as its non-deuterated analog but with the strategic replacement of seven hydrogen atoms with deuterium atoms . The deuteration pattern specifically targets the benzyl group, leaving the 3,5-dimethylphenoxy and oxazolidinone portions of the molecule unchanged . This selective deuteration is particularly valuable for mass spectrometric analysis, as it creates a mass shift of +7 daltons compared to the non-deuterated compound .
Chemical Identifiers and Structural Information
For precise identification and structural representation of N-Benzyl Metaxalone-d7, various chemical identifiers are utilized as shown in Table 2.
Table 2: Chemical Identifiers for N-Benzyl Metaxalone-d7
Identifier | Value |
---|---|
SMILES | O=C(N(C([2H])([2H])C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])C2)OC2COC3=CC(C)=CC(C)=C3 |
InChI | InChI=1S/C19H21NO3/c1-14-8-15(2)10-17(9-14)22-13-18-12-20(19(21)23-18)11-16-6-4-3-5-7-16/h3-10,18H,11-13H2,1-2H3/i3D,4D,5D,6D,7D,11D2 |
PubChem CID | 171394411 |
Accurate Mass | 318.2 |
The structural representation of N-Benzyl Metaxalone-d7 highlights the position of the deuterium atoms, which are critical for its application as an internal standard in analytical methods . The compound was created in the PubChem database on June 12, 2024, and the information was most recently modified on February 22, 2025 .
Applications in Analytical Chemistry
N-Benzyl Metaxalone-d7 serves as a valuable tool in analytical chemistry, particularly in quantitative analysis and method development for pharmaceutical and toxicological applications. The incorporation of seven deuterium atoms provides a distinct mass difference from the non-deuterated analog, making it an ideal internal standard for mass spectrometric analyses.
Role as an Internal Standard
As a stable isotope-labeled compound, N-Benzyl Metaxalone-d7 functions as an internal standard for the quantitative analysis of N-Benzyl Metaxalone and related compounds in various matrices . The deuterated analog exhibits nearly identical chemical behavior to the non-deuterated compound but can be distinguished by mass spectrometry due to the mass shift caused by the deuterium atoms . This property allows for accurate quantification by compensating for variations in sample preparation, chromatographic separation, and instrument response.
Applications in Drug Testing and Toxicology
While specific information on N-Benzyl Metaxalone-d7 is limited in toxicological applications, related deuterated standards such as Metaxalone-d6 have been utilized in post-mortem drug screening methods . These applications highlight the importance of deuterated standards in forensic toxicology and therapeutic drug monitoring. The use of these standards allows for accurate quantification of drugs and their metabolites in complex biological matrices such as blood, urine, and tissue samples .
Table 3: Analytical Applications of Deuterated Standards in Toxicology
Application | Technique | Matrix | Benefits |
---|---|---|---|
Post-mortem drug screening | Paper spray MS/MS | Blood | Improved quantification accuracy |
Therapeutic drug monitoring | LC-MS/MS | Plasma/Serum | Compensation for matrix effects |
Metabolite identification | High-resolution MS | Various biological fluids | Improved detection of metabolic pathways |
Stability studies | LC-MS/MS | Pharmaceutical formulations | Accurate assessment of degradation |
While Table 3 represents general applications of deuterated standards in toxicology, N-Benzyl Metaxalone-d7 would likely serve similar functions specific to the analysis of N-Benzyl Metaxalone and its metabolites.
Supplier | Product Code | Format | Quantity |
---|---|---|---|
LGC Standards | TRC-B285002-50MG | Neat | 50 mg |
Bioask | RW2-TRC-B285002-50MG | Not specified | 50 mg |
The compound is typically shipped at room temperature and is supplied as a neat (pure) substance . Its availability from reputable suppliers facilitates its use in analytical method development, validation, and research applications.
Relationship to Parent Compounds and Analogs
Comparison with N-Benzyl Metaxalone
N-Benzyl Metaxalone-d7 is the deuterated analog of N-Benzyl Metaxalone, which itself is a derivative of Metaxalone, a centrally acting muscle relaxant. The non-deuterated N-Benzyl Metaxalone shares the same chemical structure but with hydrogen atoms instead of deuterium at the seven positions . The chemical properties, such as solubility, partition coefficient, and chemical reactivity, are expected to be nearly identical between the deuterated and non-deuterated versions, while their mass spectrometric properties differ due to the mass shift.
Related Deuterated Analogs
Other deuterated analogs related to Metaxalone have been reported, including Metaxalone-d6, which has been used as an internal standard in post-mortem drug screening methods . These compounds serve similar analytical purposes but differ in their deuteration patterns. The specific deuteration pattern of N-Benzyl Metaxalone-d7, with five deuterium atoms on the phenyl ring and two on the methylene group, provides an optimal mass shift for mass spectrometric analysis while maintaining chromatographic behavior similar to the non-deuterated compound .
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